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molecular formula C10H10N2O B8559207 3-(1-Methyl-1H-imidazol-2-yl)phenol

3-(1-Methyl-1H-imidazol-2-yl)phenol

Cat. No. B8559207
M. Wt: 174.20 g/mol
InChI Key: ADFKXAUKYKBGIZ-UHFFFAOYSA-N
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Patent
US07238714B2

Procedure details

To a stirred solution of 2-(3-methoxyphenyl)-1-methyl-1H-imidazole (step 1, 724 mg, 3.8 mmol) in dichloromethane (2 mL) was added a solution of boron tribromide (1 M in dichloromethane, 5 mL) at 0° C. The mixture was stirred at 0° C. for 3 h and at room temperature for 40 h. The mixture was poured into aqueous sodium bicarbonate solution (10 mL). The precipitated solids were collected by filtration and dried under reduced pressure to afford 205 mg (31%) of the title compound as a pale brown solid: 1H-NMR (CDCl3) δ 7.29–7.22 (2H, m), 7.09–7.07 (2H, m), 6.94 (1H, d, J=1.1 Hz), 6.83–6.78 (1H, m), 3.72 (3H, s); MS (ESI) m/z 175 (M+H)+, 173 (M−H)−.
Quantity
724 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([C:9]2[N:10]([CH3:14])[CH:11]=[CH:12][N:13]=2)[CH:6]=[CH:7][CH:8]=1.B(Br)(Br)Br.C(=O)(O)[O-].[Na+]>ClCCl>[CH3:14][N:10]1[CH:11]=[CH:12][N:13]=[C:9]1[C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
724 mg
Type
reactant
Smiles
COC=1C=C(C=CC1)C=1N(C=CN1)C
Name
Quantity
5 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 3 h and at room temperature for 40 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
CN1C(=NC=C1)C=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 205 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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